molecular formula C11H10ClNO2 B1478552 (2-(2-Chlorophenyl)-5-methyloxazol-4-yl)methanol CAS No. 2092062-48-9

(2-(2-Chlorophenyl)-5-methyloxazol-4-yl)methanol

Cat. No. B1478552
CAS RN: 2092062-48-9
M. Wt: 223.65 g/mol
InChI Key: OJXIYHKGVYQFDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-(2-Chlorophenyl)-5-methyloxazol-4-yl)methanol, hereafter referred to as Compound X, is an organic compound with a wide range of scientific applications. It has been used in various fields such as biochemistry and pharmacology, and has been studied extensively in recent years to understand its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Analysis

  • Compounds structurally related to "(2-(2-Chlorophenyl)-5-methyloxazol-4-yl)methanol" have been synthesized and analyzed to understand their crystal structure and molecular conformation. For instance, the synthesis and crystal structure of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol were studied, showcasing the molecular conformation stabilized by intermolecular interactions, indicating potential in material science and molecular engineering applications (Heng-Shan Dong et al., 2009).

Anticancer and Antimicrobial Applications

  • Novel heterocyclic compounds incorporating the oxazole moiety have been synthesized and evaluated for their anticancer and antimicrobial activities. These studies highlight the potential therapeutic applications of such compounds, including those structurally related to "this compound" (Kanubhai D. Katariya et al., 2021).

Enzyme Inhibition Studies

  • Research on compounds derived from similar structures has explored their potential as enzyme inhibitors, offering insights into their use in developing treatments for conditions like obesity and diabetes by inhibiting lipase and α-glucosidase (O. Bekircan et al., 2015).

Corrosion Inhibition

  • Isoxazole derivatives, closely related to the chemical structure , have been investigated as corrosion inhibitors for mild steel in acidic environments. These findings suggest the potential application of "this compound" in protecting metals from corrosion, thus having implications in industrial maintenance and preservation (Roghayeh Sadeghzadeh et al., 2021).

properties

IUPAC Name

[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-7-10(6-14)13-11(15-7)8-4-2-3-5-9(8)12/h2-5,14H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJXIYHKGVYQFDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-(2-Chlorophenyl)-5-methyloxazol-4-yl)methanol
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(2-(2-Chlorophenyl)-5-methyloxazol-4-yl)methanol
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(2-(2-Chlorophenyl)-5-methyloxazol-4-yl)methanol
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(2-(2-Chlorophenyl)-5-methyloxazol-4-yl)methanol
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(2-(2-Chlorophenyl)-5-methyloxazol-4-yl)methanol
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(2-(2-Chlorophenyl)-5-methyloxazol-4-yl)methanol

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